Cas no 480424-60-0 (3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID)

3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID is a versatile boronic acid derivative featuring a 1,3-dioxolan-2-yl group. It offers enhanced stability, improved solubility, and compatibility with various organic reactions. Its unique structure facilitates efficient coupling reactions, making it a valuable reagent in organic synthesis.
3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID structure
480424-60-0 structure
Product Name:3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID
CAS No:480424-60-0
MF:C9H11BO4
MW:193.992243051529
CID:931680
PubChem ID:17999170
Update Time:2025-07-21

3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID
    • [3-(1,3-dioxolan-2-yl)phenyl]boronic acid
    • DTXSID60592239
    • (3-(1,3-Dioxolan-2-yl)phenyl)boronic acid
    • EN300-8845500
    • 480424-60-0
    • SCHEMBL1624290
    • Inchi: 1S/C9H11BO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9,11-12H,4-5H2
    • InChI Key: FAISGRKBXKVSSQ-UHFFFAOYSA-N
    • SMILES: O1CCOC1C1C=CC=C(B(O)O)C=1

Computed Properties

  • Exact Mass: 194.0750390g/mol
  • Monoisotopic Mass: 194.0750390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 58.92000
  • LogP: -0.58820

3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID Pricemore >>

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Additional information on 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID

3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID: A Versatile Building Block in Modern Chemical Synthesis

3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID (CAS No. 480424-60-0) is a highly versatile and valuable compound in the field of chemical synthesis, particularly in the development of pharmaceuticals and materials science. This boronic acid derivative has gained significant attention due to its unique reactivity and stability, making it an essential reagent in various synthetic pathways.

The structure of 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID features a boronic acid moiety attached to a phenyl ring, which is further substituted with a 1,3-dioxolane group. This combination provides a balance between reactivity and stability, allowing for precise control over chemical transformations. The 1,3-dioxolane group acts as a protecting group for the boronic acid, which can be selectively deprotected under mild conditions to reveal the reactive boron center.

In recent years, 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID has been extensively studied for its applications in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The ability to form carbon-carbon bonds with high efficiency and selectivity makes this compound an indispensable tool in the arsenal of synthetic chemists.

One of the key advantages of 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID is its compatibility with a wide range of functional groups. This property allows it to be used in complex molecule synthesis without interfering with other reactive sites. For example, a recent study published in the Journal of Organic Chemistry demonstrated the successful use of this compound in the synthesis of a series of substituted phenylboronic acids, which were then used to prepare novel antiviral agents.

Beyond its role in organic synthesis, 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID has also found applications in materials science. Its ability to form stable complexes with various metals makes it useful in the preparation of metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, catalysis, and drug delivery systems. A notable example is the use of this compound in the synthesis of MOFs with high surface areas and tunable pore sizes, which have shown promise in carbon capture technologies.

The stability and reactivity of 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID have also made it an attractive candidate for use in polymer chemistry. Researchers have explored its use as a monomer or cross-linking agent in the synthesis of functional polymers. These polymers can be tailored for specific applications such as drug delivery systems, sensors, and coatings. A study published in Macromolecules highlighted the successful preparation of polymeric materials using this compound, demonstrating excellent thermal stability and mechanical properties.

In addition to its synthetic utility, 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID has been investigated for its potential biological activities. Preliminary studies have shown that derivatives of this compound exhibit promising antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. While further research is needed to fully understand its mechanism of action and therapeutic potential, these findings suggest that this compound may have significant implications for drug discovery and development.

The commercial availability and ease of handling of 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID make it an attractive choice for both academic and industrial research settings. Suppliers such as Sigma-Aldrich and Alfa Aesar offer high-purity forms of this compound, ensuring consistent quality for various applications. Additionally, its low toxicity and environmental impact make it a safer alternative to some traditional reagents used in chemical synthesis.

In conclusion, 3-(1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID (CAS No. 480424-60-0) is a highly versatile and valuable compound with a wide range of applications in chemical synthesis, materials science, and drug discovery. Its unique properties make it an essential tool for researchers aiming to develop novel compounds with diverse functionalities. As research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow even further.

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